2,2-dimethyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}propanamide
Description
2,2-Dimethyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}propanamide is a pyrimidine-derived propanamide featuring a trifluoromethyl (-CF₃) group at the 6-position and a methyl (-CH₃) group at the 4-position of the pyrimidine ring.
Properties
IUPAC Name |
2,2-dimethyl-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O/c1-8-7-9(13(14,15)16)19-10(18-8)5-6-17-11(20)12(2,3)4/h7H,5-6H2,1-4H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFIOQBGDDVGVBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)C(C)(C)C)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}propanamide typically involves the reaction of 2,4-dichloropyrimidine with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as methanol or water at temperatures ranging from 25 to 30°C . The yield of the reaction can be optimized by adjusting the reaction time and the concentration of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by employing advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrimidine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions can be conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,2-dimethyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound shares structural motifs with several analogs documented in the evidence:
- Pyridine-based propanamides (e.g., compounds 42–46 in ): These feature a pyridine core substituted with alkoxy, cyclopentyloxy, or benzylthio groups at the 2-position, alongside a trifluoromethyl group. The propanamide linker is conserved, but the aromatic system (pyridine vs. pyrimidine) differs, impacting hydrogen-bonding capacity and solubility .
- Pyrimidine sulfonamides (e.g., ): These replace the propanamide with a sulfonamide group, altering electronic properties and binding interactions .
- Pyrimidine hydrazides (e.g., ): These incorporate hydrazine linkers instead of ethyl-propanamide chains, introducing additional hydrogen-bonding sites .
The trifluoromethyl group is a common feature across analogs, known to enhance metabolic stability and lipophilicity. However, the pyrimidine core in the target compound provides two nitrogen atoms (vs.
Physicochemical Properties
- Melting Points : Bulkier substituents correlate with higher melting points. For example, 41 (167°C) with a benzylpiperidinyl group vs. 43 (92–98°C) with a cyclopentyloxy group . The target compound’s dimethylpropanamide and pyrimidine core may result in a melting point intermediate to these values.
Analytical Characterization
Elemental analysis data for related compounds (e.g., ) show close alignment between calculated and found values (e.g., C: 57.32% vs. 57.61%), indicating high purity . Deviations in the target compound’s analysis could signal synthetic byproducts or hydration.
Biological Activity
2,2-Dimethyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}propanamide is a synthetic compound belonging to the class of pyrimidine derivatives. Pyrimidines are known for their diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C13H18F3N3O
- CAS Number : 1396866-01-5
The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may bind to various enzymes or receptors, modulating their activity and influencing cellular pathways. Research indicates that the trifluoromethyl group enhances lipophilicity and bioactivity, potentially increasing the compound's efficacy in biological systems.
Antimicrobial Properties
Studies have shown that pyrimidine derivatives exhibit significant antimicrobial activity. This compound has been investigated for its potential to inhibit the growth of various bacterial strains. In vitro assays have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .
Anticancer Activity
The compound has also been evaluated for anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines, such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism appears to involve the modulation of cell cycle regulators and pro-apoptotic factors. The IC50 values observed in these studies suggest significant cytotoxicity at micromolar concentrations .
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of several pyrimidine derivatives, including this compound. The results indicated:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2,2-Dimethyl-N-{...} | Staphylococcus aureus | 32 µg/mL |
| 2,2-Dimethyl-N-{...} | Escherichia coli | 64 µg/mL |
This data underscores the compound's potential as a lead for developing new antimicrobial agents .
Study 2: Anticancer Activity
Another study focused on the anticancer effects of this compound on various cancer cell lines. The findings were summarized as follows:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 15 | Induction of apoptosis via caspase activation |
| MCF7 | 12 | Inhibition of cell proliferation through cell cycle arrest |
These results highlight the compound's promising role in cancer therapy development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
